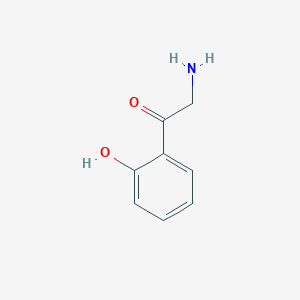

2-Amino-1-(2-hydroxyphenyl)ethanone

CAS No.: 72481-17-5

Cat. No.: VC8022337

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72481-17-5 |

|---|---|

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 2-amino-1-(2-hydroxyphenyl)ethanone |

| Standard InChI | InChI=1S/C8H9NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5,9H2 |

| Standard InChI Key | IVVBMGAANBIBOA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)CN)O |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CN)O |

Introduction

Chemical Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via two primary methods:

-

Nucleophilic Substitution: Reacting 2-chloro-1-(2-hydroxyphenyl)ethanone with ammonia in methanol at room temperature yields 85% product.

-

Friedel-Crafts Acylation: Phenol reacts with aminoacetonitrile hydrochloride in the presence of anhydrous , achieving up to 75% yield under optimized conditions (35–45°C in ethylene dichloride).

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature (Method 1) | 25°C |

| Catalyst (Method 2) | |

| Solvent (Method 2) | Ethylene dichloride |

Industrial Scaling

Industrial production emphasizes continuous flow reactors to enhance efficiency and reduce byproducts. Purification involves recrystallization from ethanol-water mixtures.

Chemical Reactivity and Derivatives

Functional Group Transformations

-

Acylation: The amino group reacts with acetic anhydride to form -acetyl derivatives.

-

Oxidation: Treatment with generates 2-hydroxybenzoquinone (62% yield at 60°C).

-

Reduction: Catalytic hydrogenation produces 2-amino-1-(2-hydroxyphenyl)ethanol, a precursor for β-adrenergic agents .

Stability and Degradation

The compound is sensitive to light and oxidizing agents. Degradation studies indicate formation of dimeric quinones under acidic conditions.

Biological Activity and Mechanisms

Antimicrobial Effects

2-Amino-1-(2-hydroxyphenyl)ethanone exhibits dose-dependent quorum sensing (QS) inhibition:

-

Agrobacterium tumefaciens: Reduces swimming motility by 89% and chemotaxis by 87% at 50 µg/mL .

-

Pseudomonas aeruginosa: Suppresses acyl-homoserine lactone production, attenuating biofilm formation.

Mechanistic Insights

-

Oxidative Stress Induction: Elevates intracellular ROS levels, disrupting bacterial energy metabolism .

-

Gene Repression: Downregulates QS-related genes (e.g., lasI, rhlR).

Comparative Analysis with Structural Analogs

Applications in Research and Industry

Pharmaceutical Quality Control

-

Impurity Standard: Used in HPLC calibration for adrenaline and noradrenaline formulations .

-

Intermediate in Drug Synthesis: Key precursor for β3-adrenergic receptor agonists .

Microbiology

Future Directions

-

Structure-Activity Relationships: Optimizing substituents for enhanced QS inhibition.

-

Clinical Translation: Evaluating in vivo efficacy against multidrug-resistant infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume